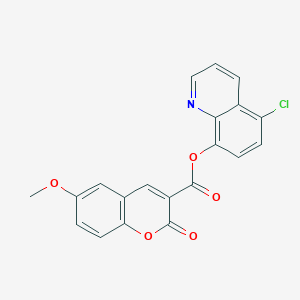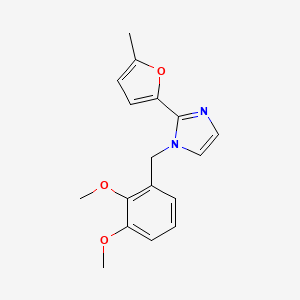![molecular formula C17H19FN2O3 B5417756 N-(2,5-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5417756.png)
N-(2,5-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea, commonly known as 25B-NBOMe, is a synthetic phenethylamine derivative that belongs to the family of N-benzylated phenethylamines. It is a potent hallucinogenic drug that is structurally similar to LSD and other 2C family drugs. The chemical compound was first synthesized in 2003 by Ralf Heim and his colleagues at the Free University of Berlin.
作用機序
The mechanism of action of 25B-NBOMe is similar to that of other hallucinogenic drugs such as LSD and psilocybin. The drug binds to the 5-HT2A serotonin receptor, which is primarily located in the prefrontal cortex and other areas of the brain associated with perception, mood, and cognition. The activation of this receptor leads to an increase in the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are responsible for the hallucinogenic effects of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of 25B-NBOMe are similar to those of other hallucinogenic drugs. The drug can cause changes in perception, mood, and cognition, as well as alterations in sensory perception, such as visual and auditory hallucinations. The drug can also cause changes in heart rate, blood pressure, and body temperature, which can lead to serious health risks.
実験室実験の利点と制限
The advantages of using 25B-NBOMe in lab experiments include its potency, selectivity, and long-lasting effects. The drug can be used to study the mechanisms of action of hallucinogenic drugs, as well as the potential therapeutic applications of these drugs. However, the use of 25B-NBOMe in lab experiments is limited by its potential health risks, as well as its legal status in many countries.
将来の方向性
There are several future directions for research on 25B-NBOMe, including the development of new synthetic analogs of the drug that have improved potency, selectivity, and safety profiles. The drug can also be used to study the neural mechanisms underlying perception, mood, and cognition, as well as the potential therapeutic applications of hallucinogenic drugs in the treatment of mental health disorders such as depression and anxiety. Further research is needed to fully understand the potential benefits and risks of using 25B-NBOMe in lab experiments and clinical settings.
Conclusion
In conclusion, 25B-NBOMe is a potent hallucinogenic drug that has been the subject of extensive scientific research. The drug has a high affinity for the 5-HT2A serotonin receptor and can cause changes in perception, mood, and cognition. The drug has potential therapeutic applications, but its use in lab experiments is limited by its potential health risks and legal status. Further research is needed to fully understand the potential benefits and risks of using 25B-NBOMe in lab experiments and clinical settings.
合成法
The synthesis of 25B-NBOMe is a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with 4-fluoroamphetamine to form the intermediate 2,5-dimethoxyphenyl-2-aminopropane. This intermediate is then reacted with benzyl isocyanate to form the final product, 25B-NBOMe. The synthesis of 25B-NBOMe is a complex process that requires a high degree of expertise in organic chemistry.
科学的研究の応用
The scientific research on 25B-NBOMe has focused on understanding its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. The drug has been found to have a high affinity for the 5-HT2A serotonin receptor, which is responsible for the hallucinogenic effects of the drug. The research has also shown that 25B-NBOMe has a long-lasting effect on the brain, which can lead to long-term changes in behavior and mood.
特性
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c1-22-14-7-8-16(23-2)15(11-14)20-17(21)19-10-9-12-3-5-13(18)6-4-12/h3-8,11H,9-10H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGKQVYEOLNRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(4-ethylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5417676.png)
![2-methyl-1-{oxo[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]acetyl}piperidine](/img/structure/B5417686.png)
![1-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5417689.png)
![5-tert-butyl-1-[(3,4-dimethylphenoxy)acetyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5417690.png)

![methyl 4-ethyl-5-methyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5417712.png)

![6-[4-(4-biphenylylsulfonyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5417721.png)
![2-(2-methylpyrrolidin-1-yl)-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5417727.png)

![{2-fluoro-5-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]phenyl}methanol](/img/structure/B5417740.png)
![3-(methylsulfonyl)-N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]benzamide](/img/structure/B5417747.png)
![5-ethyl-3-[(2-hydroxyethyl)amino]phenazin-5-ium iodide](/img/structure/B5417755.png)
![3-[(4-methoxyphenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5417763.png)